N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C15H14ClN3O2 It is known for its unique structure, which includes a chloroaniline group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-aminobenzoic acid to yield the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-bromoanilino)carbonyl]amino}phenyl)acetamide
- N-(4-{[(4-fluoroanilino)carbonyl]amino}phenyl)acetamide
- N-(4-{[(4-iodoanilino)carbonyl]amino}phenyl)acetamide
Uniqueness
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide is unique due to the presence of the chloro group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different halogen substituents.
Properties
Molecular Formula |
C15H14ClN3O2 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-10(20)17-12-6-8-14(9-7-12)19-15(21)18-13-4-2-11(16)3-5-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
UWRMXEBXBNGDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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